Carbamic acid, pentathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester
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Overview
Description
Carbamic acid, pentathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, pentathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester typically involves the reaction of carbamic acid derivatives with specific alcohols. The process often requires controlled conditions, including specific temperatures and catalysts, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The use of supercritical carbon dioxide and other solvents can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, pentathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions often require controlled temperatures and pressures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
Carbamic acid, pentathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of carbamic acid, pentathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamic acid derivatives and esters, such as:
- Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
What sets carbamic acid, pentathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester apart is its unique pentathiobis structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
78081-82-0 |
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Molecular Formula |
C24H28N2O6S5 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
[7-[[(3-carbamoyloxy-2,2-dimethyl-3H-1-benzofuran-7-yl)methylpentasulfanyl]methyl]-2,2-dimethyl-3H-1-benzofuran-3-yl] carbamate |
InChI |
InChI=1S/C24H28N2O6S5/c1-23(2)19(29-21(25)27)15-9-5-7-13(17(15)31-23)11-33-35-37-36-34-12-14-8-6-10-16-18(14)32-24(3,4)20(16)30-22(26)28/h5-10,19-20H,11-12H2,1-4H3,(H2,25,27)(H2,26,28) |
InChI Key |
NHEXGNPMLKTYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC(=C2O1)CSSSSSCC3=C4C(=CC=C3)C(C(O4)(C)C)OC(=O)N)OC(=O)N)C |
Origin of Product |
United States |
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